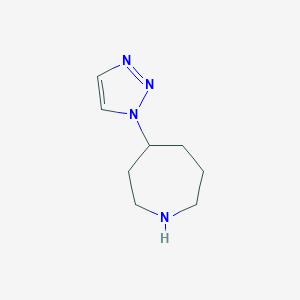

4-(1H-1,2,3-triazol-1-yl)azepane

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature nitrogen atoms within a ring structure and are fundamental to the field of medicinal chemistry. mdpi.comchem-soc.si Their structural diversity and ability to engage in various chemical reactions make them essential for developing pharmaceuticals and other organic materials. rsc.org Approximately 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their privileged status in drug design. chem-soc.siresearchgate.net These compounds are widespread in nature, forming the core of many alkaloids, vitamins, hormones, and antibiotics. researchgate.net Their importance stems from their ability to mimic natural metabolites and interact with biological targets through features like hydrogen bonding, which can lead to more stable complexes with entities such as DNA. chem-soc.siresearchgate.net

Overview of Azepane Ring Systems

Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, is an important structural motif found in a variety of natural products and biologically active molecules. researchgate.net Derivatives of azepane have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, and antidiabetic activities. researchgate.netnih.gov The flexibility of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to biological targets. This structural versatility makes the azepane scaffold a valuable building block in the discovery of new therapeutic agents. researchgate.net To date, more than 20 drugs based on the azepane framework have received FDA approval for treating a range of diseases. researchgate.net

Overview of 1,2,3-Triazole Ring Systems

The 1,2,3-triazole ring is a five-membered heterocycle with three adjacent nitrogen atoms. It has gained significant prominence in medicinal chemistry due to its unique structural features, synthetic accessibility, and pharmacological potential. nih.govnih.gov This ring system is noted for its aromatic character, planarity, and capacity for hydrogen bonding, which allows it to act as a bioisostere, mimicking the properties of other chemical groups like amides. nih.gov A key factor in its widespread use is the development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a reliable and efficient method for its synthesis. mdpi.com The 1,2,3-triazole moiety is not just a passive linker; it can also function as a pharmacophore, actively contributing to the biological activity of a molecule. nih.govmdpi.com Consequently, 1,2,3-triazole derivatives have been investigated for a vast range of applications, including as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.com

Rationale for Investigating the 4-(1H-1,2,3-triazol-1-yl)azepane Scaffold

The investigation into the this compound scaffold is founded on the principles of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, better efficacy, or an improved pharmacological profile compared to the individual components.

The rationale for combining the azepane and 1,2,3-triazole rings is multifaceted:

Structural Diversity: The flexible, three-dimensional azepane ring is combined with the rigid, planar 1,2,3-triazole ring. This fusion generates a novel scaffold with a distinct spatial arrangement of atoms, allowing for the exploration of new chemical space.

Pharmacological Synergy: Both azepane and 1,2,3-triazole moieties are known to be present in compounds with significant biological activities. researchgate.netnih.gov Researchers hypothesize that a hybrid molecule may exhibit synergistic or additive effects, leading to more potent or selective therapeutic agents.

Modulation of Physicochemical Properties: The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering improved metabolic stability and modified pharmacokinetic properties. nih.gov Incorporating it into the azepane structure can fine-tune properties such as solubility, lipophilicity, and metabolic pathways.

Synthetic Accessibility: The use of click chemistry to form the 1,2,3-triazole ring provides a robust and versatile synthetic route, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Scope and Objectives of Research on this compound

The primary objective of research on this scaffold is to synthesize and characterize the molecule and its derivatives to explore their potential in medicinal chemistry. While specific research findings on the parent compound this compound are not extensively detailed in the available literature, the scope of investigation can be inferred from studies on analogous structures.

The key objectives include:

Synthesis and Characterization: To develop efficient synthetic pathways for this compound and its analogs. This includes full structural elucidation using modern spectroscopic techniques such as NMR and mass spectrometry. mdpi.com

Exploration of Biological Activity: To screen the synthesized compounds for a wide range of potential therapeutic applications. Based on the known activities of the parent heterocycles, this includes screening for anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the parent compound and evaluate how these changes affect its biological activity. This allows for the identification of key structural features required for potency and selectivity. researchgate.net

Investigation of Mechanism of Action: For compounds that exhibit significant biological activity, the objective is to elucidate their mechanism of action at the molecular level, for instance, by identifying specific enzyme or receptor targets. mdpi.com

While detailed research data for the specific compound this compound is limited, the tables below present findings for closely related derivatives, illustrating the typical scope of investigation for such hybrid molecules.

Table 1: Characterization Data of a Related Dibenzo[b,f]azepine-Triazole Derivative Data for 5-[(4-Benzyl-1H-1,2,3-triazol-1-yl)methyl]-5H-dibenzo[b,f]azepine

| Parameter | Value |

| Molecular Formula | C₂₄H₂₀N₄ |

| Molecular Weight | 364.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4394 (10) |

| b (Å) | 22.206 (3) |

| c (Å) | 9.4330 (9) |

| β (°) | 107.172 (3) |

| Volume (ų) | 1889.1 (3) |

| Source: nih.gov |

Table 2: Anticancer Activity of Related 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids Note: This table shows data for 1,2,4-triazole (B32235) derivatives, which are isomeric to the 1,2,3-triazole in the subject compound.

| Compound | Target Cell Line | IC₅₀ (µM) |

| Hybrid 2 | MCF-7 | 15.6 |

| Hybrid 14 | MCF-7 | 16.2 |

| Doxorubicin (Ref.) | MCF-7 | 19.7 |

| Hybrid 2 | HCT-116 | 18.5 |

| Hybrid 14 | HCT-116 | 19.1 |

| Doxorubicin (Ref.) | HCT-116 | 22.6 |

| Source: rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-2-8(3-5-9-4-1)12-7-6-10-11-12/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGXYHGWKDLIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 4 1h 1,2,3 Triazol 1 Yl Azepane Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of compounds like 4-(1H-1,2,3-triazol-1-yl)azepane. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra (¹H, ¹³C, and ¹⁵N) are fundamental for identifying the primary structure of a molecule. Each nucleus in a unique chemical environment produces a distinct signal, or resonance, whose chemical shift (δ) is indicative of its electronic surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For a molecule like this compound, one would expect to see distinct signals for the triazole ring protons and the protons on the azepane ring. The protons on the triazole ring typically appear as singlets in the aromatic region. The protons of the azepane ring would present as a series of multiplets in the aliphatic region, with their specific shifts and coupling patterns depending on their position relative to the nitrogen atom and the triazole substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each unique carbon. researchgate.net For this compound, distinct signals would be expected for the two carbons of the triazole ring and the six carbons of the azepane ring. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms. Quaternary carbons, those without attached protons, are typically weaker in intensity. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for nitrogen-containing heterocycles like triazoles and azepanes. It provides direct information about the electronic structure of the nitrogen atoms. The chemical shifts of the three nitrogen atoms in the 1,2,3-triazole ring and the single nitrogen in the azepane ring would provide valuable structural confirmation.

While specific data for this compound is not available, the following table provides representative ¹H and ¹³C NMR data for analogous 1-substituted-1,2,3-triazole and azepane derivatives to illustrate expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Triazole and Azepine Structures Data presented is for illustrative purposes based on similar compounds, not for this compound itself.

| Compound Fragment | Nucleus | Expected Chemical Shift (δ) ppm | Notes | Reference |

|---|---|---|---|---|

| Triazole Ring | ||||

| H-4 (Triazole) | ¹H | 7.60 - 7.80 (singlet) | The exact shift depends on the substituent at N-1. | rsc.org |

| H-5 (Triazole) | ¹H | 7.70 - 8.10 (singlet) | Often overlaps or is close to the H-4 signal. | nih.gov |

| C-4 (Triazole) | ¹³C | 117 - 125 | rsc.org | |

| C-5 (Triazole) | ¹³C | 125 - 148 | The carbon attached to the substituent shows a varied shift. | rsc.org |

| Azepane Ring | ||||

| CH (α to Triazole) | ¹H | 4.40 - 4.60 (multiplet) | Deshielded due to the attached electronegative triazole ring. | rsc.org |

| CH₂ (α to N) | ¹H | 2.50 - 3.00 (multiplet) | Protons adjacent to the azepane nitrogen. | nih.gov |

| Other CH₂ (Azepane) | ¹H | 1.50 - 2.20 (multiplets) | Complex overlapping signals typical for a seven-membered ring. | nih.gov |

| CH (α to Triazole) | ¹³C | 55 - 65 | rsc.org | |

| CH₂ (α to N) | ¹³C | 45 - 55 | nih.gov |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to trace the proton-proton connectivities throughout the entire azepane ring, confirming its seven-membered structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is essential for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, it could show a correlation from the azepane's C-4 proton to the triazole's C-5 carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and preferred conformation of the molecule, for example, the spatial relationship between the triazole ring and the protons on the flexible azepane ring.

Temperature-Dependent NMR for Conformational Dynamics

The seven-membered azepane ring is known for its conformational flexibility. mdpi.comnepjol.info Temperature-dependent NMR studies are employed to investigate these dynamics. By recording NMR spectra at various temperatures, one can observe changes in chemical shifts, coupling constants, and signal line shapes. These changes can indicate the presence of different conformers in equilibrium. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Conversely, at higher temperatures, rapid interconversion leads to averaged signals. This analysis can provide thermodynamic parameters for the conformational equilibrium and reveal the preferred three-dimensional shape of the molecule in solution. For some cyclic molecules, this technique has been used to understand the unusual behavior of aromatic protons, which was found to be related to temperature-driven changes in the geometry of other parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray analysis of a suitable crystal of this compound would yield a detailed geometric profile of the molecule. The planarity of the triazole ring and the specific conformation of the azepane ring (e.g., chair, boat, or twist-chair) would be determined. Torsion angles are particularly revealing for defining the conformation of the flexible azepane ring and the orientation of the triazole substituent relative to it.

The following table presents typical bond lengths and angles for a 1,2,3-triazole ring and a saturated N-heterocycle, derived from crystallographic data of related compounds.

Table 2: Representative Bond Lengths and Angles from X-ray Crystallography of Analogous Structures Data presented is for illustrative purposes based on similar compounds, not for this compound itself.

| Parameter | Bond/Angle | Typical Value | Reference |

|---|---|---|---|

| Bond Lengths (Å) | |||

| Triazole Ring | N1-N2 | 1.32 - 1.36 Å | mdpi.com |

| N2-N3 | 1.30 - 1.34 Å | mdpi.com | |

| N1-C5 | 1.35 - 1.38 Å | ||

| N3-C4 | 1.35 - 1.38 Å | ||

| C4-C5 | 1.36 - 1.40 Å | ||

| Azepane Ring | C-N | 1.45 - 1.49 Å | |

| C-C | 1.50 - 1.54 Å | ||

| **Bond Angles (°) ** | |||

| Triazole Ring | C5-N1-N2 | 108 - 112° | |

| N1-N2-N3 | 106 - 110° | ||

| N2-N3-C4 | 108 - 112° | ||

| Azepane Ring | C-N-C | 109 - 114° |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The 1,2,3-triazole ring, with its high dipole moment and hydrogen bond accepting nitrogen atoms, plays a significant role in directing crystal packing. Analysis of the crystal structure of this compound would reveal how these interactions create a three-dimensional supramolecular architecture. For instance, weak C-H···N hydrogen bonds are commonly observed in triazole derivatives, linking molecules into chains or layers. mdpi.com Aromatic π-π stacking interactions between triazole rings of adjacent molecules can also contribute to the stability of the crystal lattice. mdpi.com Understanding these interactions is crucial as they can influence the physical properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman)

The analysis of the vibrational spectra of this compound relies on the assignment of specific absorption bands (in IR) or scattered light frequencies (in Raman) to the vibrations of its chemical bonds and functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of these experimental bands. nih.gov

The key vibrational modes for this compound can be categorized based on the two main structural components:

Azepane Ring Vibrations: The saturated seven-membered azepane ring is characterized by various C-H and C-C bond vibrations. The stretching vibrations of the methylene (B1212753) (CH₂) groups typically appear in the 2850-3000 cm⁻¹ region. Bending vibrations, such as scissoring and rocking, are expected in the 1400-1470 cm⁻¹ range. The flexibility of the seven-membered ring can give rise to a complex series of absorptions in the fingerprint region (< 1500 cm⁻¹). nih.gov

1,2,3-Triazole Ring Vibrations: The triazole moiety has distinct vibrational signatures. The C-H stretching vibration of the triazole ring is expected above 3100 cm⁻¹. The N-H stretching of the triazole, if present in the 1H-tautomer, would typically appear as a broad band in the 3200-3500 cm⁻¹ region. The ring itself possesses characteristic stretching vibrations (ν(C=C), ν(N=N), ν(C-N)) that are often coupled and appear in the 1400-1600 cm⁻¹ range. researchgate.net Specific "marker bands" have been identified that are characteristic of the triazole ring system, aiding in its identification within a larger molecule. nih.gov In-plane and out-of-plane ring deformation modes are found at lower frequencies. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Table 1: Characteristic Vibrational Frequencies for this compound

This table is interactive. You can sort and filter the data.

| Frequency Range (cm⁻¹) | Assignment | Ring Moiety | Expected Intensity |

| 3160-3120 | C-H stretching | Triazole | Medium-Weak |

| 3000-2850 | C-H stretching (asymmetric & symmetric) | Azepane | Strong |

| 1550-1450 | C=C, N=N ring stretching | Triazole | Medium |

| 1470-1400 | CH₂ scissoring & bending | Azepane | Variable |

| 1350-1250 | C-N stretching | Both | Medium-Strong |

| 1250-1100 | Ring breathing & deformation | Triazole | Medium |

| 950-850 | C-H out-of-plane bending | Triazole | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When subjected to ionization, a molecule like this compound will form a molecular ion (or a quasi-molecular ion, such as [M+H]⁺ in electrospray ionization), whose mass-to-charge ratio (m/z) confirms the molecular weight.

Subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint that reveals structural details. For triazole-containing compounds, a characteristic and diagnostically significant fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da). nih.gov This process is a hallmark of the 1,2,3-triazole ring's behavior under mass spectrometric conditions. nih.govcdnsciencepub.com

Other potential fragmentation pathways for this compound include:

Cleavage of the N-N bond connecting the azepane and triazole rings.

Ring-opening and subsequent fragmentation of the azepane moiety, leading to the loss of small neutral molecules like ethene (C₂H₄).

Loss of a hydrogen radical, which has been observed as a main dissociation channel for the triazole ring itself. rsc.org

The relative abundance of these fragment ions can be influenced by the ionization method (e.g., Electron Ionization, Electrospray Ionization) and the energy applied during fragmentation. nuph.edu.ua

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, serving as definitive proof of the molecular formula. nih.gov For this compound (C₈H₁₄N₄), HRMS can easily distinguish its molecular formula from other combinations of atoms that might have the same nominal mass.

The table below illustrates how HRMS data is used for molecular formula confirmation of the protonated molecule.

Table 2: HRMS Data for Molecular Formula Confirmation of [C₈H₁₄N₄+H]⁺

This table is interactive. You can sort and filter the data.

| Molecular Formula | Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| C₈H₁₄N₄ | [M+H]⁺ | 167.12967 | 167.12945 | -1.3 |

| C₈H₁₄N₄ | [M+Na]⁺ | 189.11161 | 189.11130 | -1.6 |

| C₈H₁₄N₄ | [M+K]⁺ | 205.08555 | 205.08511 | -2.1 |

Energy-Resolved Mass Spectrometry for Isomer Differentiation

Energy-Resolved Mass Spectrometry (ERMS), often performed using techniques like collision-induced dissociation (CID) over a range of energies, is a sophisticated method used to distinguish between isomers. nih.gov Isomers, while having the same molecular formula, can exhibit different fragmentation behaviors depending on the amount of internal energy they possess. By systematically varying the collision energy, a breakdown curve can be constructed for each isomer, plotting the relative abundances of parent and fragment ions as a function of energy.

This technique would be particularly valuable for differentiating constitutional isomers of this compound. For instance, the target compound could be distinguished from its 4-(2H-1,2,3-triazol-2-yl)azepane or 4-(1H-1,2,4-triazol-1-yl)azepane isomers. Studies on similar isomeric triazoles have shown that rearrangement processes and the formation of specific fragment ions can be highly dependent on the precursor ion's structure and the applied collision energy. nih.gov For example, the propensity to lose N₂ versus undergoing a ring-opening fragmentation could differ significantly between a 1,2,3-triazole and a 1,2,4-triazole (B32235) isomer, providing a distinct energetic fingerprint for each. This allows for structural assignment even when the isomers are not separable by chromatography.

Conformational Analysis and Dynamics of 4 1h 1,2,3 Triazol 1 Yl Azepane

Conformational Landscape of the Azepane Ring

The azepane ring, a seven-membered nitrogen-containing heterocycle, is known for its significant conformational flexibility. mq.edu.aulifechemicals.com This flexibility leads to a diverse energetic landscape with multiple stable and transient conformations, which is often a key determinant of the biological activity of azepane-containing compounds. lifechemicals.com

Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings like azepane exist as a dynamic equilibrium of several low-energy conformations. The primary conformers belong to two families: the chair and the boat forms. Within these families, there are several variations, including the chair, twist-chair, boat, and twist-boat conformations.

For the analogous cyclohexane ring, the chair conformation is the most stable, being essentially free of ring strain. libretexts.org Other conformations, such as the twist-boat, boat, and half-chair, are significantly higher in energy. libretexts.orgwikipedia.org The twist-boat is a flexible conformer that is more stable than the true boat form because it alleviates some steric and torsional strain. libretexts.orglibretexts.org While azepane shares these conformational families, the presence of the heteroatom and its substituents modifies the precise energy differences. Computational studies and experimental data on similar seven-membered rings show that the energy difference between chair and twist-boat forms can be small, allowing for a significant population of multiple conformers at room temperature. spcmc.ac.in

| Conformation | Relative Energy (kJ/mol) (Cyclohexane Analogue) | Key Strain Features |

| Chair | 0 | No angle strain, no eclipsing strain. libretexts.org |

| Twist-Boat | ~23 | Slight angle strain, small eclipsing strain. libretexts.orgspcmc.ac.in |

| Boat | ~30 | Eclipsing strain and steric crowding of "flagpole" hydrogens. libretexts.org |

| Half-Chair | ~45 | Significant angle and torsional strain. libretexts.org |

This table presents the relative energies for cyclohexane conformations, which provide a general reference for the expected stability order in azepanes. The exact values for azepane would differ due to the presence of the nitrogen atom.

The introduction of a substituent, such as the 1,2,3-triazole group at the C4 position of the azepane ring, has a profound impact on the conformational equilibrium. The substituent's size and electronic nature will dictate its preferred orientation (axial vs. equatorial in chair-like forms) to minimize steric hindrance.

For a chair conformation, placing a bulky substituent in an equatorial position is generally favored to avoid destabilizing 1,3-diaxial interactions with other axial hydrogens on the ring. In the case of 4-(1H-1,2,3-triazol-1-yl)azepane, the triazole group would strongly prefer an equatorial orientation. Studies on substituted piperidines (a six-membered analogue) and azepanes have demonstrated that substituents can significantly bias the ring towards a single major conformation. rsc.orgnih.gov For instance, selective fluorination of an azepane ring was shown to lock the ring into one predominant conformation. mq.edu.aursc.org Therefore, the 4-triazolyl substituent is expected to act as a conformational anchor, stabilizing a chair-like conformation where it occupies an equatorial site.

Stereochemistry is intrinsically linked to conformation. The synthesis of polysubstituted azepanes with specific stereochemistry is a key strategy for controlling the three-dimensional shape of the molecule. nih.gov In this compound, the C4 carbon is a stereocenter. The specific stereoisomer ((R) or (S)) will determine the absolute spatial arrangement.

However, regardless of the absolute configuration, the principle of minimizing steric strain remains dominant. For either enantiomer, the conformational equilibrium will be heavily skewed towards the conformer that places the bulky triazole group in a pseudo-equatorial position. This stereochemical control is crucial in drug design, where a specific conformation is often required for biological activity. lifechemicals.com Synthetic methods that achieve high diastereoselectivity and enantioselectivity are therefore vital for accessing specific, conformationally defined azepane derivatives. nih.gov

Conformational Flexibility of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring itself is an aromatic, five-membered heterocycle. researchgate.net As such, the ring is planar and conformationally rigid. The primary source of flexibility related to this moiety in this compound arises from the rotation around the single bond connecting the azepane C4-carbon to the triazole N1-nitrogen.

The orientation of the triazole ring relative to the azepane ring can be described by the C-C-N-N dihedral angle. While there is a rotational barrier, it is expected to be low enough to allow for rapid rotation at room temperature. However, certain rotational conformations will be more populated to minimize steric clashes between the triazole ring (and its hydrogens) and the adjacent hydrogens on the azepane ring. Computational studies on similar linked bi-heterocyclic systems often reveal specific low-energy rotational conformers. mdpi.com

Experimental Methods for Conformational Studies

Determining the precise conformational landscape of flexible molecules like this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

NMR Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. wikipedia.orgorganicchemistrydata.org By measuring the J-values from the ¹H NMR spectrum, one can deduce the dihedral angles and thus the ring's conformation. organicchemistrydata.orgmiamioh.edu For example, in a chair-like conformation, large coupling constants (typically 10-14 Hz) are observed between axial-axial protons (φ ≈ 180°), while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons (φ ≈ 60°). youtube.com

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). This is particularly useful for distinguishing between stereoisomers and confirming conformational assignments. For instance, an NOE between the proton at C4 and axial protons at C2 and C6 would confirm an equatorial placement of the triazole substituent.

| Dihedral Angle (φ) | Typical ³JHH (Hz) | Proton Relationship (Chair form) |

| ~180° | 10 - 14 | axial-axial |

| ~60° | 2 - 5 | axial-equatorial |

| ~60° | 2 - 5 | equatorial-equatorial |

| ~90° | 0 - 2 | - |

This table provides typical coupling constant ranges based on the Karplus relationship, which are essential for NMR-based conformational analysis. organicchemistrydata.orgyoutube.com

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. rsc.orgmdpi.comresearchgate.net It yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule in its lowest-energy crystalline form. mdpi.comnih.gov While this solid-state structure may not represent the full dynamic range of conformations present in solution, it provides a critical benchmark and confirms the intrinsic conformational preferences of the molecule. nih.gov

Computational Methods for Conformational Analysis (e.g., Molecular Dynamics, Density Functional Theory)

Computational methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for investigating the conformational landscape and dynamic behavior of molecules.

Molecular Dynamics (MD) Simulations would be employed to simulate the movement of the atoms of this compound over time. This methodology could reveal the accessible conformations of the azepane ring and the orientational preferences of the triazole substituent. Key insights would include the principal modes of motion, the energy barriers between different conformational states, and the influence of solvent on the conformational equilibrium.

Density Functional Theory (DFT) Calculations would be utilized to determine the geometric and electronic structure of different stable conformers of the molecule. By calculating the potential energy surface, DFT can identify the lowest energy (most stable) conformations and the transition states that connect them. This would provide quantitative data on bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative energies.

Data Tables

Due to the absence of specific research on this compound, no data is available to populate the following tables.

Table 1: Calculated Relative Energies of a Conformers of this compound (No data available)

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

Table 2: Key Dihedral Angles for the Most Stable Conformer of this compound (No data available)

| Dihedral Angle | Value (degrees) |

|---|---|

Theoretical and Computational Investigations of 4 1h 1,2,3 Triazol 1 Yl Azepane

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical methods are powerful tools for predicting the three-dimensional arrangement of atoms, molecular stability, and various spectroscopic properties of novel compounds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are widely employed to optimize the geometry of triazole-containing compounds and predict their stability. nih.govnih.gov Methods like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p) or TZVP, are used to calculate the ground-state energy and determine the most stable conformation of the molecule. researchgate.netnih.gov

For 4-(1H-1,2,3-triazol-1-yl)azepane, DFT calculations would reveal the preferred conformation of the seven-membered azepane ring (e.g., chair or boat-like) and its orientation relative to the planar triazole ring. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 (Triazole) | 1.345 |

| Bond Length (Å) | N2-N3 (Triazole) | 1.330 |

| Bond Length (Å) | N3-C4 (Triazole) | 1.352 |

| Bond Length (Å) | C4-C5 (Triazole) | 1.378 |

| Bond Length (Å) | C5-N1 (Triazole) | 1.365 |

| Bond Length (Å) | N1-C(Azepane) | 1.440 |

| Bond Angle (°) | N1-N2-N3 | 109.5 |

| Bond Angle (°) | N2-N3-C4 | 107.0 |

| Bond Angle (°) | N3-C4-C5 | 110.2 |

| Dihedral Angle (°) | C5-N1-C(Azepane)-C(Azepane) | 178.5 |

Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring; a negative value is a hallmark of aromatic character.

Table 2: Calculated Aromaticity Indices for the 1,2,3-Triazole Ring

| Index | Description | Typical Calculated Value |

|---|---|---|

| NICS(0) | Magnetic shielding at the geometric center of the ring. | -9.5 ppm |

| NICS(1) | Magnetic shielding 1 Å above the ring plane. | -11.2 ppm |

| HOMA | Harmonic Oscillator Model of Aromaticity (geometric index). | 0.75 |

Table 3: Representative Natural Atomic Charges for Selected Atoms in this compound

| Atom | Calculated Charge (e) |

|---|---|

| N1 (Triazole, attached to azepane) | -0.28 |

| N2 (Triazole) | -0.05 |

| N3 (Triazole) | -0.25 |

| C4 (Triazole) | +0.21 |

| C5 (Triazole) | +0.02 |

| C(α) (Azepane, attached to N1) | +0.35 |

| N(H) (Azepane) | -0.55 |

Reaction Mechanism Studies Related to Synthesis and Transformation

The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. mdpi.comnih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted isomer. acs.orgbeilstein-journals.org The synthesis of this compound would likely proceed via a related cycloaddition. Computational studies are invaluable for mapping the reaction pathways and understanding the factors that control the reaction's outcome.

Computational chemistry allows for the detailed exploration of the potential energy surface of a chemical reaction. For the [3+2] cycloaddition reaction that forms the 1,2,3-triazole ring, theoretical studies can calculate the relative energies of reactants, intermediates, transition states, and products. acs.orgnih.gov These calculations help determine the reaction's thermodynamic feasibility and kinetic barriers. In the context of the CuAAC reaction, DFT studies have been used to compare different mechanistic proposals, such as those involving mononuclear versus binuclear copper catalysts, and to rationalize the observed regioselectivity. nih.gov The energetic profile clarifies why the reaction proceeds efficiently under mild conditions.

Table 4: Illustrative Energetic Profile for a [3+2] Cycloaddition Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Azido-azepane + Alkyne | 0.0 |

| Intermediate 1 | Copper-acetylide complex | -5.2 |

| Transition State (TS) | Cycloaddition transition state | +15.5 |

| Intermediate 2 | Copper-triazolide intermediate | -25.0 |

| Products | This compound + Catalyst | -45.8 |

Identifying and characterizing the transition state (TS) is a primary goal of reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computationally, a genuine transition state is confirmed by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path. acs.org For the formation of the triazole ring, DFT calculations can model the geometry of the cycloaddition transition state. nih.gov This involves the simultaneous formation of the two new sigma bonds between the azide and alkyne moieties, often coordinated to a copper catalyst. Analysis of the TS structure provides critical information about the bond-forming and bond-breaking processes that govern the reaction rate and selectivity.

Table 5: Typical Characteristics of a Calculated Cycloaddition Transition State

| Parameter | Description | Typical Value |

|---|---|---|

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -350 cm-1 |

| Forming C-N Bond Distance | Distance between alkyne carbon and terminal azide nitrogen. | 2.15 Å |

| Forming C-N Bond Distance | Distance between other alkyne carbon and internal azide nitrogen. | 2.25 Å |

Molecular Dynamics Simulations for Dynamic Behavior

Currently, there is a lack of publicly available scientific literature detailing molecular dynamics (MD) simulations specifically for the compound this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including conformational changes and interactions with their environment, such studies on this particular compound have not been reported in the reviewed literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, NEXAFS)

The computational prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Near Edge X-ray Absorption Fine Structure (NEXAFS), is a valuable method for corroborating experimental data and understanding the electronic structure of molecules. However, specific computational studies predicting the NMR or NEXAFS spectra of this compound are not available in the current body of scientific literature.

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict chemical shifts for related heterocyclic compounds. For example, theoretical NMR calculations have been performed for 3-methyl-1H-1,2,4λ4-triazole-5-amine to help confirm its structure and understand the electronic environment of the atoms. ufv.br Similarly, DFT studies have been used to simulate various parameters and explain the activity of certain 1,2,4-triazole-1,2,3-triazole molecular conjugates. nih.gov These studies showcase the utility of computational methods in spectroscopic analysis.

While experimental NMR data exists for a variety of substituted triazole and azepine derivatives, a direct computational prediction for the unsubstituted this compound is not documented. The prediction of spectroscopic parameters for this specific compound would require dedicated computational studies.

Chemical Reactivity and Functionalization of 4 1h 1,2,3 Triazol 1 Yl Azepane

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom within the seven-membered azepane ring is a key site for chemical reactions. wikipedia.orgmdpi.com Azepane and its derivatives are notable structural motifs found in numerous bioactive molecules and natural products, valued for their medicinal and pharmaceutical properties. nih.gov

Nucleophilic Reactivity

The azepane nitrogen possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with various electrophiles. Like many secondary amines, azepane can react with carbon dioxide. wikipedia.org The specific electronic environment and steric hindrance around the nitrogen in 4-(1H-1,2,3-triazol-1-yl)azepane will influence its nucleophilic strength compared to the parent azepane. The steric bulk of substituents on the nitrogen atom can affect the conformation of the azepane ring and the geometry around the nitrogen atom. researchgate.net

Derivatization at Nitrogen

The nucleophilic nature of the azepane nitrogen facilitates various derivatization reactions. These modifications are crucial for synthesizing a diverse range of functionalized azepane-containing compounds. Common derivatization strategies include:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups at the nitrogen position.

Acylation: Treatment with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

These derivatization reactions enable the modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which can be critical for various applications.

Reactivity of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle that provides a stable scaffold. nih.gov Its reactivity is distinct from that of the azepane ring, offering further opportunities for functionalization. The presence of three nitrogen atoms makes the 1,2,3-triazole ring electron-deficient, influencing its susceptibility to different types of reactions. nih.govscispace.com

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The 1,2,3-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions required can vary significantly. nih.gov

Electrophilic Substitution: Due to the presence of pyridine-type nitrogen atoms, the 1,2,3-triazole ring is generally deactivated towards electrophilic attack on the carbon atoms. nih.gov However, electrophilic substitution can occur at the nitrogen atoms. nih.gov Under certain conditions, such as in the case of N-oxides, the triazole ring can be activated towards both electrophilic and nucleophilic attack. rsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the triazole ring is more common, particularly when the ring is substituted with electron-withdrawing groups or when a good leaving group is present at one of the carbon positions. researchgate.net For instance, a halogen atom at the C4 or C5 position can be displaced by various nucleophiles. rsc.org The 1,2,3-triazole ring itself can act as a leaving group in certain SNAr reactions, facilitating the introduction of other functional groups. beilstein-journals.org

| Reaction Type | Position of Attack | Activating/Directing Groups | Example Reaction |

| Electrophilic Substitution | Nitrogen atoms | Generally deactivated on carbon | N-alkylation, N-acylation |

| Nucleophilic Substitution | C4 or C5 position | Electron-withdrawing groups, halogens | Displacement of a halogen by a nucleophile |

Functional Group Transformations on Substituents

Functional groups attached to the 1,2,3-triazole ring can be chemically modified to introduce further diversity. The stability of the triazole ring allows for a wide range of chemical transformations to be performed on its substituents without disrupting the core heterocyclic structure. researchgate.net The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a prominent method for creating substituted 1,2,3-triazoles, linking two molecular fragments. researchgate.net This modular approach allows for the incorporation of various functional groups that can be subsequently manipulated. For example, a substituent bearing a hydroxyl or amino group could be further derivatized through esterification, amidation, or other standard functional group interconversions.

Ring Opening/Closing Reactions

While the azepane and 1,2,3-triazole rings are generally stable, under specific conditions, they can participate in ring-opening or ring-closing reactions.

Azepane Ring: The synthesis of the azepane ring itself can involve ring-closing reactions, such as intramolecular cyclizations. nih.gov Ring expansion of smaller rings like pyrrolidine (B122466) can also lead to the formation of the azepane scaffold. researchgate.net Conversely, ring-opening reactions of the azepane ring are less common but can be induced under harsh conditions or through specific enzymatic or chemical cleavage methods.

1,2,3-Triazole Ring: Certain N-substituted 1,2,3-triazoles, particularly those with electron-withdrawing groups at the N1 position, can undergo denitrogenative ring-opening upon treatment with electrophiles or under thermal or photochemical conditions. rsc.orgnih.gov This reactivity can be harnessed to generate reactive intermediates like vinyl cations or carbenes, which can then participate in various transformations, including the formation of new heterocyclic systems. rsc.orgnih.govnih.gov For example, N-acylated 1,2,3-triazoles can undergo acid-mediated ring opening and nitrogen elimination to afford vinyl cation intermediates. rsc.org

| Ring System | Reaction Type | Conditions/Triggers | Outcome |

| Azepane | Ring Formation | Intramolecular cyclization, Ring expansion | Synthesis of the azepane scaffold |

| 1,2,3-Triazole | Ring Opening | Electron-withdrawing N1-substituent, Electrophiles, Heat, Light | Generation of reactive intermediates (e.g., vinyl cations, carbenes) |

Stereochemical Implications of Reactivity

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the conformational flexibility of the seven-membered azepane ring and the nature of the triazole substituent. While direct experimental studies on the stereochemical implications of this specific compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on analogous 4-substituted azepane systems and the electronic properties of the 1,2,3-triazole ring.

The azepane ring is a flexible seven-membered heterocycle that can adopt several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. The presence of a substituent at the C4 position significantly influences the conformational equilibrium, which in turn dictates the facial selectivity of incoming reagents. For a reaction to occur, the reagent must approach the azepane ring from either the axial or equatorial face of the reactive center. The preferred trajectory of this approach is governed by steric and electronic factors, which are dictated by the ring's conformation and the existing substituent.

In the case of this compound, the 1,2,3-triazole moiety at the C4 position can exist in either an axial or equatorial orientation. The conformational preference will be determined by the steric bulk of the triazole ring and any potential non-covalent interactions with the rest of the azepane structure. It is generally observed that bulky substituents on cyclic systems prefer to occupy the equatorial position to minimize steric strain. Therefore, it is plausible that the triazole substituent predominantly resides in an equatorial orientation in the most stable chair-like conformation of the azepane ring.

This conformational bias has significant stereochemical implications for reactions at or adjacent to the C4 position. For instance, in a reduction of a carbonyl group at C4, the hydride would preferentially attack from the less hindered face. If the triazole group is equatorial, the axial face might be more accessible, leading to the formation of a specific diastereomer. Conversely, if a reaction involves the formation of a new stereocenter at a different position on the ring, the C4-triazole substituent can act as a stereodirecting group, influencing the approach of the reagent through steric hindrance.

Furthermore, the electronic nature of the 1,2,3-triazole ring can play a role in the stereochemical outcome of reactions. The triazole ring is an aromatic heterocycle with electron-withdrawing properties. nih.gov This can influence the reactivity of adjacent functional groups and potentially stabilize certain transition states through electronic interactions. While the direct influence of a 1,2,3-triazole substituent on the stereochemistry of an adjacent ring is not extensively detailed, studies on similar heterocyclic systems suggest that such electronic effects can be significant. nih.gov

The diastereoselective synthesis of substituted azepanes often relies on the control of stereochemistry through various synthetic strategies. For example, diastereoselective alkylations of chiral tetrazolo[1,5-a]azepines have been shown to be highly dependent on the position and size of existing substituents on the ring. nih.gov Computational studies on these systems revealed that torsional effects in a twist-chair conformation of the seven-membered ring are responsible for the observed diastereoselectivity. nih.gov Similarly, asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes have been achieved with high diastereoselectivity and enantioselectivity, underscoring the importance of stereocontrol in reactions involving the azepane scaffold. acs.orgnih.govnih.gov

The ability to introduce substituents into the azepane ring in a stereocontrolled manner is crucial for influencing its conformation and, consequently, its biological activity. lifechemicals.com For instance, selective monofluorination of azepane rings has been demonstrated to bias the ring to a single major conformation for one diastereomer. rsc.org This highlights how a single substituent can have a profound impact on the three-dimensional structure of the ring.

Table of Potential Stereochemical Influences in Reactions of 4-Substituted Azepanes

| Reaction Type | Potential Stereochemical Outcome | Influencing Factors | Analogous System Reference |

| Nucleophilic addition to a C4-carbonyl | Diastereoselective formation of a C4-alcohol | Steric hindrance from the equatorial/axial C4-substituent directing the nucleophile to the opposite face. | General principles of cyclic stereocontrol |

| Alkylation alpha to the nitrogen | Diastereoselective formation of a new stereocenter | The C4-substituent influences the conformation of the ring, creating a preferred trajectory for the electrophile. | Diastereoselective alkylations of chiral tetrazolo[1,5a]azepines. nih.gov |

| Ring expansion/contraction | Stereospecific formation of a new ring system | The stereochemistry of the starting material dictates the stereochemistry of the product through concerted mechanisms. | Stereoselective and regioselective synthesis of azepane derivatives via piperidine (B6355638) ring expansion. rsc.orgresearchgate.net |

| Hydroboration of a double bond in the ring | Diastereofacial selectivity | The C4-substituent directs the borane (B79455) to the less hindered face of the double bond. | Regio- and diastereoselective hydroxylation of substituted oxo-azepines. mdpi.com |

Metal Coordination Chemistry of 4 1h 1,2,3 Triazol 1 Yl Azepane

Coordination Modes of the 1,2,3-Triazole Moiety

The 1,4-disubstituted 1,2,3-triazole ring is a highly versatile and popular building block in modern coordination chemistry, largely due to its straightforward synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. researchgate.netbeilstein-journals.org This heterocycle can act as a ligand in several ways, including as a monodentate or a bridging unit. researchgate.nettennessee.edu

Nitrogen Atom Coordination (N2, N3)

The 1,2,3-triazole ring possesses two potential nitrogen donor atoms for metal coordination: N2 and N3. The N3 atom is generally considered the more electron-rich and sterically accessible site, making it the most common point of coordination for metal ions. researchgate.netbohrium.com This is often referred to as the "regular" coordination mode. researchgate.net

However, "inverse" coordination, involving the less electron-rich N2 atom, can also occur. researchgate.net This mode is often induced when the triazole is part of a larger chelating framework where the geometry of the ligand pre-organizes the metal to bind at the N2 position. bohrium.com For 4-(1H-1,2,3-triazol-1-yl)azepane, while N3 coordination is expected to be electronically preferred, the formation of a stable chelate ring with the azepane nitrogen could potentially favor or enforce N2 coordination depending on the metal ion and the resulting ring size.

Multidentate Ligand Behavior and Chelation

The true potential of this compound in coordination chemistry lies in its capacity to act as a bidentate chelating ligand. A diverse array of bi-, tri-, and polydentate ligands incorporating 1,2,3-triazole units have been synthesized and characterized. researchgate.net In the case of the title compound, the triazole ring and the azepane nitrogen can coordinate simultaneously to a single metal center, forming a stable chelate ring.

Coordination Properties of the Azepane Nitrogen

The azepane nitrogen is a saturated, sp³-hybridized secondary amine. As a classical Lewis base, it is a strong sigma-donor capable of forming a coordinate bond with a wide variety of metal ions. The seven-membered azepane ring is non-planar and flexible, capable of adopting various conformations (e.g., chair, boat). This conformational flexibility can influence the positioning of the nitrogen's lone pair for optimal orbital overlap with a metal center. researchgate.net When acting in concert with the triazole moiety, the azepane nitrogen completes the N,N'-bidentate donor set, enabling the formation of a robust chelate complex.

Synergistic Coordination Effects of the Conjugated System

The term "conjugated system" in the context of this compound refers to the electronically linked system formed upon chelation, rather than a classical π-conjugated system. The ligand combines two distinct types of nitrogen donors: the sp²-hybridized nitrogens of the aromatic triazole ring and the sp³-hybridized nitrogen of the saturated azepane ring.

This combination is synergistic. The "softer" triazole ring, with its π-system, can participate in π-backbonding with electron-rich metals, while the "harder," non-aromatic azepane nitrogen acts as a pure sigma-donor. This dual electronic nature allows the ligand to bind effectively to a broad spectrum of metal ions, from hard early transition metals to softer late transition metals. The specific geometry, where the triazole is attached to the 4-position of the azepane ring, dictates the bite angle and the size of the chelate ring, which in turn influences the coordination geometry (e.g., tetrahedral, square planar, octahedral) and stability of the final metal complex.

Characterization of Metal Complexes (e.g., X-ray Diffraction, NMR, UV/Vis, Cyclic Voltammetry)

The definitive structures and properties of metal complexes formed with this compound would be established using a combination of spectroscopic and analytical techniques.

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of a complex's solid-state structure. It reveals precise bond lengths, bond angles, the coordination number and geometry of the metal center, and the specific coordination mode (N2 vs. N3) of the triazole ring. nih.govmdpi.comresearchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for a Generic [M(this compound)Cl₂] Complex

| Parameter | Expected Value | Information Gained |

|---|---|---|

| M-N(triazole) Bond Length | 2.0 - 2.2 Å | Confirms coordination of the triazole ring. |

| M-N(azepane) Bond Length | 2.1 - 2.3 Å | Confirms coordination of the azepane nitrogen. |

| N(triazole)-M-N(azepane) Angle | 85° - 95° | Defines the bite angle of the chelating ligand. |

| Coordination Geometry | Tetrahedral/Square Planar | Describes the spatial arrangement of ligands around the metal. |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. nih.gov Upon coordination to a paramagnetic or diamagnetic metal center, the chemical shifts of the ligand's protons and carbons change. The proton on the triazole ring (C5-H) and the protons on the azepane ring, particularly those alpha to the nitrogen atom (C2-H and C7-H), would be expected to show significant downfield shifts, providing clear evidence of complexation. researchgate.netresearchgate.netsciforum.net

Table 2: Expected ¹H NMR Chemical Shift Changes (Δδ) Upon Complexation

| Proton | Expected Shift (Δδ, ppm) | Reason |

|---|---|---|

| Triazole C5-H | +0.5 to +1.5 | Deshielding due to proximity to the metal center and electronic changes in the ring. |

| Azepane α-CH₂ | +0.4 to +1.0 | Deshielding due to coordination of the adjacent nitrogen atom. |

| Azepane β, γ-CH₂ | +0.1 to +0.5 | Lesser deshielding effect at positions further from the coordination site. |

UV/Vis Spectroscopy: Electronic absorption spectroscopy can provide insight into the electronic structure of the complexes. The free ligand is expected to show intense absorptions in the UV region corresponding to π→π* transitions within the 1,2,3-triazole ring. Upon complexation, these bands may shift, and new, weaker bands corresponding to d-d transitions (for d-block metals) or metal-to-ligand charge transfer (MLCT) bands may appear in the visible region, often imparting color to the complex. uobaghdad.edu.iqrsc.org

Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of the metal complexes. It can determine the oxidation and reduction potentials of the metal center and/or the ligand. Coordination to a metal ion typically alters the redox potential of the ligand, and the stability of the metal in different oxidation states can be readily assessed. rsc.org

Applications in Catalysis

Metal complexes supported by triazole-containing ligands are of significant interest in catalysis. tennessee.edu The modular nature of the ligands allows for fine-tuning of the steric and electronic environment around the metal center, which is key to controlling catalytic activity and selectivity.

Complexes with structures analogous to those expected from this compound have shown activity in various catalytic transformations. For instance, copper and zinc complexes of ligands containing both triazole and saturated amine donors have been used to catalyze the Henry reaction. nih.gov Furthermore, copper-triazole complexes have been investigated as catalysts for the selective oxidation of substrates like styrene (B11656) and cyclohexane (B81311). nih.govrsc.org There is also significant precedent for using copper complexes in Chan-Lam coupling reactions. mdpi.com Given these examples, it is plausible that metal complexes of this compound could serve as effective catalysts for a range of organic reactions, including C-C and C-N bond formation and oxidation reactions.

Chiral Catalysis with Enantiomerically Pure Derivatives

No studies have been reported on the use of enantiomerically pure derivatives of this compound in chiral catalysis. Asymmetric catalysis is a field that relies on the use of chiral catalysts to produce one enantiomer of a product in excess over the other. youtube.comyoutube.com This is often achieved by employing chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. youtube.com

The azepane ring in this compound possesses potential for chirality if appropriately substituted. The synthesis of enantiomerically pure azepane derivatives is a known strategy in medicinal chemistry and could theoretically be applied to create chiral ligands for asymmetric catalysis. For instance, chiral azepine derivatives have been utilized in the asymmetric hydrogenation of certain substrates. nih.gov

Should an enantiomerically pure form of this compound be synthesized, it could potentially serve as a chiral ligand. The stereocenters on the azepane ring would create a chiral pocket around the coordinated metal, which could induce enantioselectivity in a catalytic transformation. The development of such catalysts remains a hypothetical prospect pending future research.

Table 2: Conceptual Framework for Chiral Catalysis Using an Enantiomerically Pure Azepane-Triazole Ligand

| Component | Role in Chiral Catalysis |

| Enantiomerically Pure Azepane Moiety | Source of chirality, creating a stereochemically defined environment around the metal center. |

| 1,2,3-Triazole Moiety | Coordinating group that binds to the transition metal, anchoring the chiral azepane. |

| Transition Metal Center | The active site of the catalyst, where the chemical transformation occurs. |

This table presents a conceptual framework and does not represent experimental data for this compound.

Advanced Applications of 4 1h 1,2,3 Triazol 1 Yl Azepane Beyond Direct Biological/medicinal Scope

Materials Science Applications (e.g., Polymers, Sensors)

The unique electronic and structural characteristics of the 1,2,3-triazole ring make it a valuable component in the design of new materials. rsc.orgtandfonline.com

The 1,2,3-triazole nucleus is a popular building block in polymer chemistry, largely due to the facility of its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.orgmdpi.com This reaction's high efficiency and selectivity allow for the precise construction of complex polymer architectures under mild conditions. mdpi.com

Theoretically, 4-(1H-1,2,3-triazol-1-yl)azepane could be integrated into polymeric chains. For instance, if a polymerizable group were introduced onto the azepane ring, the resulting monomer could be polymerized to yield a polymer with pendant this compound units. Such polymers could exhibit interesting properties conferred by the triazole and azepane moieties. The triazole group, with its large dipole moment, can enhance polymer solubility and adhesion. nih.govmdpi.com

The azepane ring also has a precedent in polymer science. Functionalized derivatives of ε-caprolactam, which is structurally related to azepane, can be used to create functional aliphatic polyamides through ring-opening polymerization. acs.orgusm.eduresearchgate.net This suggests that azepane-containing monomers could be valuable in creating novel polyamides with unique properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomer | Method of Polymerization | Potential Properties |

| Polyamide | Azepane ring-opened derivative with a triazole substituent | Ring-opening polymerization | Modified thermal properties, altered crystallinity |

| Polyacrylate/Polymethacrylate | Acrylate or methacrylate (B99206) functionalized azepane with a triazole substituent | Free radical polymerization | Enhanced adhesion, modified refractive index |

| Poly-triazole | Bifunctional azepane with terminal alkyne and azide (B81097) groups | Click polymerization | High thermal stability, metal-coordinating properties |

The 1,2,3-triazole ring is a key component in many chemosensors due to its ability to coordinate with metal cations and form hydrogen bonds with anions. georgiasouthern.eduresearchgate.netsci-hub.se The nitrogen atoms of the triazole ring can act as binding sites for metal ions, while the polarized C-H bond can interact with anions. researchgate.netnih.gov This dual capability makes triazole-based compounds versatile in sensor design. nih.gov

This compound could potentially be developed into a chemical sensor. By attaching a chromophore or fluorophore to the azepane ring, a system could be designed where the binding of an analyte to the triazole moiety would trigger a detectable optical or electronic response. georgiasouthern.eduresearchgate.net The selectivity of such a sensor could be tuned by modifying the substituents on either the triazole or azepane rings. georgiasouthern.edu The development of triazole-based sensors for a variety of ions, including heavy metals and biologically important anions, is an active area of research. sci-hub.sebeilstein-journals.org

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build large, organized molecular assemblies. The 1,2,3-triazole ring is an excellent participant in these interactions. researchgate.netbeilstein-journals.orgrsc.org

The 1,2,3-triazole ring can act as both a hydrogen bond donor (via its C-H group) and acceptor (via its nitrogen atoms). nih.govnih.govirjrr.com This ambivalence makes it a valuable motif in creating structures that rely on hydrogen bonding for their assembly. nih.govbeilstein-journals.org Computational studies have shown that the triazole's C-H hydrogen bond strength can be comparable to that of traditional N-H donors like pyrrole. nih.gov

In the context of this compound, the triazole moiety could direct the assembly of supramolecular structures through hydrogen bonding. The azepane ring, with its conformational flexibility, could influence the geometry of these assemblies.

The aromatic 1,2,3-triazole ring can participate in π-stacking interactions with other aromatic systems. nih.govresearchgate.net These interactions are crucial in the formation of ordered structures in both biological and synthetic systems. The strength and geometry of these interactions can be influenced by the substituents on the triazole ring.

Table 2: Non-Covalent Interactions of the 1,2,3-Triazole Moiety

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Acts as both a C-H donor and a nitrogen-based acceptor. nih.govnih.gov | Directing self-assembly and molecular recognition. |

| π-Stacking | Interaction between the aromatic triazole ring and other π-systems. researchgate.net | Formation of ordered solid-state structures and host-guest complexes. |

| Dipole-Dipole Interactions | Arising from the large dipole moment of the triazole ring. nih.gov | Contributing to the stability of molecular assemblies. |

| Coordination | Nitrogen atoms can coordinate with metal ions. researchgate.netsci-hub.se | Basis for sensor applications and formation of metallo-supramolecular structures. |

Green Chemistry Principles in Synthesis and Application

The synthesis of the 1,2,3-triazole core of this compound is intrinsically linked to green chemistry principles. The CuAAC reaction is a prime example of a "click" reaction, a concept that aligns well with the tenets of green chemistry. tandfonline.comresearchgate.net

These reactions are characterized by:

High Atom Economy: Most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Mild Reaction Conditions: They often proceed at room temperature and in benign solvents, including water, reducing energy consumption and the use of hazardous materials. consensus.appresearchgate.netbenthamdirect.com

High Yields and Selectivity: The reactions are typically high-yielding and produce a single regioisomer, which simplifies purification and reduces waste. sci-hub.setandfonline.com

The synthesis of 1,2,3-triazoles using water as a solvent has been successfully demonstrated, further enhancing the green credentials of this chemical transformation. consensus.appresearchgate.netbenthamdirect.com Therefore, the production of this compound via a CuAAC pathway would be an environmentally conscious synthetic route.

In terms of applications, the use of this compound in catalysis or as a recoverable component in material applications could also align with green chemistry principles by reducing waste and enabling the reuse of materials.

Conclusion and Future Research Directions

Summary of Key Findings

Direct research on 4-(1H-1,2,3-triazol-1-yl)azepane is not extensively documented in current scientific literature, marking it as a novel chemical entity. However, a summary of its potential key attributes can be inferred from the well-established properties of its constituent heterocyclic cores: the 1,2,3-triazole ring and the azepane ring.

The 1,2,3-triazole moiety is a highly significant pharmacophore in medicinal chemistry. nih.gov It is recognized for its stability under various chemical conditions, including hydrolysis, oxidation, and reduction. unimore.itexlibrisgroup.com This five-membered, nitrogen-rich ring is often used as a bioisostere for other functional groups, such as amide bonds, to improve the pharmacokinetic profiles of drug candidates. unimore.itchemrxiv.orgacs.org The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which is advantageous for binding to biological targets like enzymes and receptors. ijprajournal.comnih.gov Compounds containing the 1,2,3-triazole scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.govresearchgate.net Its facile synthesis, often via "click chemistry," further enhances its appeal in drug discovery. nih.govnih.gov

The azepane ring , a seven-membered saturated heterocycle, is a structural feature in over 20 FDA-approved drugs. nih.gov Its conformational flexibility is a key characteristic that can be crucial for biological activity, allowing it to adapt to the topology of binding sites. lifechemicals.com Azepane derivatives have shown significant therapeutic potential across various areas, including as anticancer, anti-Alzheimer's, and anticonvulsant agents. nih.govresearchgate.net The incorporation of the azepane motif is a recognized strategy in drug design to explore three-dimensional chemical space, moving away from more common five- and six-membered rings. researchgate.netnih.govmanchester.ac.uk

The combination of these two moieties in This compound suggests a molecule with a stable, synthetically accessible core (the triazole) linked to a flexible, pharmacologically relevant saturated ring system (the azepane). This hybrid structure holds theoretical promise for a range of biological applications, meriting its exploration as a novel scaffold in medicinal chemistry.

Outstanding Challenges and Open Questions

The primary challenge surrounding This compound is the fundamental lack of empirical data. As a largely uncharacterized compound, several critical questions remain unanswered:

Synthesis and Characterization: What is the most efficient and stereoselective method for its synthesis? While the triazole component can likely be formed via a cycloaddition reaction, the optimal strategy for coupling it to the azepane ring at the C4 position needs to be established. Comprehensive characterization using modern spectroscopic and analytical techniques (NMR, MS, X-ray crystallography) is required to confirm its structure and stereochemistry.

Physicochemical Properties: What are its fundamental physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability? These parameters are crucial for predicting its drug-likeness and pharmacokinetic behavior. The stability of the N-N bond in the triazole ring under physiological conditions is a key aspect to be evaluated. unimore.itexlibrisgroup.com

Conformational Analysis: What are the preferred conformations of the flexible azepane ring, and how does the attachment of the rigid, planar triazole ring influence its conformational dynamics? lifechemicals.com Understanding the three-dimensional structure is essential for any structure-activity relationship (SAR) studies.

Biological Activity Profile: Does the compound possess any significant biological activity? A broad, initial screening against various targets is necessary to identify potential therapeutic areas. The structure does not inherently guarantee activity, and its efficacy must be experimentally validated.

Structure-Activity Relationships (SAR): How do modifications to either the azepane or triazole ring affect its biological activity? The development of a clear SAR is fundamental for optimizing any initial lead compound. nih.govnih.govscispace.com

Addressing these fundamental questions is the first and most critical step toward understanding the potential of this novel compound.

Prospective Avenues for Further Academic Exploration

Given the promising characteristics inferred from its substructures, This compound represents a scaffold ripe for academic exploration. Future research should proceed in a structured manner:

Development of Synthetic Routes: The initial focus should be on establishing a robust and efficient synthesis. A likely approach would involve the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azido-azepane precursor and a terminal alkyne, or vice-versa. nih.govtandfonline.com Developing methods to access enantiomerically pure substituted azepanes would also be highly valuable for stereochemistry-dependent activity studies. nih.govpsu.edu

Initial Biological Screening: Once synthesized and characterized, the compound should undergo broad-spectrum biological screening. Based on the known activities of its parent scaffolds, promising areas for initial investigation include:

Anticancer Activity: Screen against a panel of human cancer cell lines, such as those in the NCI-60 panel, given the prevalence of both triazole and azepane moieties in anticancer agents. nih.govfrontiersin.orgnih.govnih.gov

Antimicrobial and Antifungal Activity: Evaluate its efficacy against a range of pathogenic bacteria and fungi, as triazoles are a cornerstone of antifungal therapy. nih.govresearchgate.netfrontiersin.org

Central Nervous System (CNS) Activity: Assess its potential as an anticonvulsant or for activity against neurodegenerative disease targets, such as cholinesterase enzymes, which are known targets for some azepine derivatives. nih.govtandfonline.comresearchgate.net

Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent studies should focus on elucidating the mechanism of action. This would involve identifying the specific molecular target (e.g., enzyme, receptor) and using techniques like molecular docking to understand the binding interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized to establish a clear SAR. Modifications could include:

Substitution on the triazole ring.

Substitution on the azepane ring, including at the nitrogen atom.

Alteration of the linkage point on the azepane ring. This systematic approach will be critical for optimizing potency and selectivity. nih.govnih.gov

The exploration of This compound and its derivatives offers a valuable opportunity to investigate a novel area of chemical space, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(1H-1,2,3-triazol-1-yl)azepane?